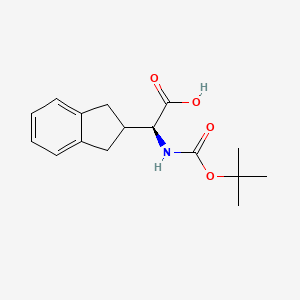

Boc-(2-indanyl)-Gly-OH

Description

Boc-(2-indanyl)-Gly-OH is a protected glycine derivative featuring a tert-butoxycarbonyl (Boc) group and a 2-indanyl moiety. This compound is widely utilized in peptide synthesis as a building block due to its unique steric and electronic properties conferred by the indanyl group, which enhances hydrophobicity and influences peptide conformation . With the CAS number 181227-48-5, it is classified under amino acid derivatives and is primarily employed in industrial and scientific research applications, particularly in solid-phase peptide synthesis (SPPS) . Its structural rigidity and compatibility with Boc-based protection strategies make it valuable for designing peptides with tailored biological activities or stability profiles.

Propriétés

IUPAC Name |

(2S)-2-(2,3-dihydro-1H-inden-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)12-8-10-6-4-5-7-11(10)9-12/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHHRDDQOOBPTC-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CC2=CC=CC=C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1CC2=CC=CC=C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654353 | |

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](2,3-dihydro-1H-inden-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181227-47-4 | |

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](2,3-dihydro-1H-inden-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-L-2-Indanylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(2-indanyl)-Gly-OH typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the Indanyl Moiety: The indanyl group is introduced through a Friedel-Crafts alkylation reaction.

Coupling Reaction: The protected amino acid is then coupled with the indanyl moiety using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Boc-(2-indanyl)-Gly-OH can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).

Oxidation: The indanyl moiety can be oxidized to introduce additional functional groups.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Deprotection: The primary amine derivative.

Oxidation: Indanyl ketones or alcohols.

Substitution: N-alkyl or N-acyl derivatives.

Applications De Recherche Scientifique

Boc-(2-indanyl)-Gly-OH has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of Boc-(2-indanyl)-Gly-OH depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indanyl moiety can enhance binding affinity and specificity, while the Boc-protected amino group can be selectively deprotected to reveal the active amine.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison

The following table compares Boc-(2-indanyl)-Gly-OH with structurally analogous compounds:

Key Observations :

- Protection Strategy : this compound and Fmoc-(2-indanyl)-Gly-OH differ in their protecting groups, leading to distinct deprotection conditions (acidic for Boc vs. basic for Fmoc). This impacts synthesis workflows, particularly in multi-step peptide assembly .

- Hydrophobicity : The indanyl moiety in this compound provides greater hydrophobicity compared to Boc-Lys(Boc)-Gly-OH, which has polar lysine side chains .

Physicochemical Properties

- This compound: Solubility: Limited aqueous solubility due to the hydrophobic indanyl group; typically dissolved in DMF or DCM for SPPS . Stability: Stable under neutral and basic conditions but susceptible to acid hydrolysis (e.g., trifluoroacetic acid for Boc removal) .

Fmoc-(2-indanyl)-Gly-OH :

Boc-HN-Fca-Gly-Gly-Tyr-Arg-OH :

- Electrochemical Behavior : Exhibits redox peaks at 0.532 V (oxidation) and 0.453 V (reduction), with quasi-reversible electron transfer kinetics. This contrasts with this compound, which lacks electroactive groups .

Activité Biologique

Boc-(2-indanyl)-Gly-OH is a chiral compound characterized by a tert-butoxycarbonyl (Boc) protected amino group and an indanyl moiety. Its molecular formula is CHNO, with a molecular weight of 291.34 g/mol. This compound is notable for its potential biological activity and applications in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The indanyl moiety enhances binding affinity and specificity, while the Boc-protected amino group can be selectively deprotected to reveal the active amine, facilitating interactions with biological systems. This mechanism is particularly relevant in drug development, where modulating receptor activity can lead to therapeutic effects.

Research Findings

- Opioid Receptor Interactions : Research has indicated that compounds similar to this compound may exhibit mixed-efficacy profiles at opioid receptors, particularly the mu-opioid receptor (MOR) and delta-opioid receptor (DOR). Studies have shown that modifications to the structure can enhance selectivity and binding affinity, which is crucial for developing analgesics with fewer side effects .

- Antinociceptive Properties : In vivo studies have demonstrated that certain derivatives of this compound can produce significant antinociceptive effects in animal models. For instance, compounds exhibiting a MOR agonist/DOR antagonist profile have been shown to provide pain relief without the typical side effects associated with full agonists .

- Cytotoxicity Studies : Preliminary investigations into the cytotoxic effects of this compound derivatives have indicated potential anti-cancer properties. These studies often involve assessing the compound's efficacy against various cancer cell lines, suggesting that structural modifications can lead to enhanced biological activity against tumors .

Comparative Analysis

The uniqueness of this compound lies in its structural features, which confer distinct steric and electronic properties compared to similar compounds. Below is a comparison table highlighting key differences:

| Compound Name | Indanyl Moiety | Biological Activity | Key Applications |

|---|---|---|---|

| This compound | Yes | Antinociceptive, potential anti-cancer | Drug development, organic synthesis |

| (S)-2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid | No | Moderate analgesic properties | Pharmaceutical research |

| (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxycyclohexyl)acetic acid | No | Limited biological activity | Organic synthesis |

Case Study 1: Antinociceptive Efficacy

A study conducted on a series of peptidomimetics similar to this compound explored their efficacy in pain models. The lead compound demonstrated a duration of action exceeding one hour in the mouse warm water tail withdrawal assay, indicating effective pain relief mechanisms through selective receptor modulation .

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that derivatives of this compound exhibited varying degrees of cytotoxicity. One particular derivative showed promising results with an IC value significantly lower than standard chemotherapeutic agents, suggesting potential for further development as an anti-cancer drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.